Vilsmeier-Haack Reaction Utility: A Documented Synthetic Niche for 20628-06-2
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone is explicitly cited as a useful reagent in the Vilsmeier-Haack reaction, a classic method for formylating electron-rich arenes and synthesizing chromones and chromenones . This application is specifically attributed to its ortho-hydroxyacetophenone core with specific methoxy substitution, which is essential for directing the formylation and subsequent cyclization. This utility is not a general property of all acetophenones; for instance, 4'-Hydroxyacetophenone is primarily a xanthine oxidase inhibitor and hepatoprotective agent , while 2',4'-Dihydroxyacetophenone is noted for CsHCO3-mediated alkylation . The target compound's documented use in Vilsmeier-Haack reactions is a key differentiator for researchers synthesizing chromone-based pharmacophores.
| Evidence Dimension | Synthetic Utility |
|---|---|
| Target Compound Data | Useful reagent in Vilsmeier-Haack reaction |
| Comparator Or Baseline | 4'-Hydroxyacetophenone (CAS 99-93-4); 2',4'-Dihydroxyacetophenone (CAS 89-84-9) |
| Quantified Difference | Not quantified (qualitative functional difference based on reaction type) |
| Conditions | Literature survey of documented synthetic applications |
Why This Matters
Identifies a specific, documented synthetic niche that generic acetophenone substitutes cannot fill, ensuring procurement aligns with the intended chemical transformation.
